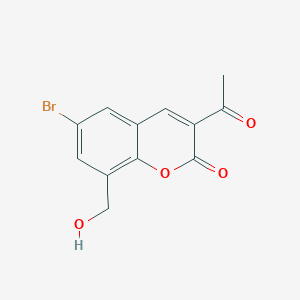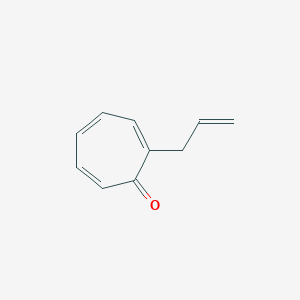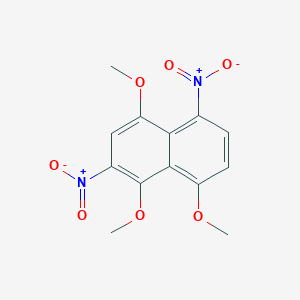![molecular formula C17H34O2Si B14318783 {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane CAS No. 113335-46-9](/img/no-structure.png)
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyloxy group, an ethenyl group, and three isopropyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclohexyloxy chloride.
Attachment of the Ethenyl Group: The cyclohexyloxy chloride is then reacted with vinyl magnesium bromide (a Grignard reagent) to introduce the ethenyl group.
Introduction of the Silicon Atom: The resulting compound is then treated with tri(propan-2-yl)silane in the presence of a catalyst, such as platinum or palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, amines, under mild to moderate temperatures and often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Research in biology and medicine explores the use of organosilicon compounds for drug delivery systems and as potential therapeutic agents
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in manufacturing and construction.
作用机制
The mechanism by which {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, facilitating the formation of stable compounds. The ethenyl group allows for further functionalization, making the compound versatile in various chemical reactions.
相似化合物的比较
Similar Compounds
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(methyl)silane: Similar structure but with methyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(ethyl)silane: Similar structure but with ethyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(butyl)silane: Similar structure but with butyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane lies in its combination of the cyclohexyloxy group and the ethenyl group with tri(propan-2-yl)silane. This specific arrangement provides distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in synthesis and industry.
属性
| 113335-46-9 | |
分子式 |
C17H34O2Si |
分子量 |
298.5 g/mol |
IUPAC 名称 |
1-cyclohexyloxyethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-16(7)18-17-11-9-8-10-12-17/h13-15,17H,7-12H2,1-6H3 |
InChI 键 |
FKMZCKOTONUPDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)OC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)



